molecular formula C19H21N7O2 B8382415 tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate

tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate

Cat. No. B8382415
M. Wt: 379.4 g/mol
InChI Key: JBOTYFLJTLOKTI-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

To a 0.5-L flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a mechanical stirrer were added tert-butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate (5, 15 g, 39.5 mmol), water (7.5 mL, 416 mmol) and dichloromethane (75 mL) at room temperature. The mixture was stirred at room temperature to generate a suspension. To the suspension was added a solution of 5 M hydrogen chloride (HCl) in isopropanol (55 mL, 275 mmol, 7.0 equiv) in 5 minutes. The resulting reaction mixture was then heated to gentle reflux and maintained at reflux for 3-4 hours. After the reaction was completed as monitored by HPLC, tert-butyl methyl ether (TBME, 45 mL) was added to the reaction suspension. The mixture was gradually cooled to room temperature, and stirred for an additional one hour. The solids were collected by filtration, washed with tert-butyl methyl ether (TBME, 45 mL) and dried under vacuum at 50° C. with nitrogen sweeping to constant weight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride salt (6, 13.6 g, 13.9 g theoretical, 98%) as an off-white to light yellow solid. For 6: 1H NMR (400 MHz, D2O) δ 8.96 (s, 1H), 8.81 (s, 1H), 8.49 (s, 1H), 7.78 (d, J=3.8 Hz, 1H), 7.09 (d, J=3.7 Hz, 1H), 4.93 (d, J=12.8 Hz, 2H), 4.74 (d, J=12.5 Hz, 2H), 3.74 (s, 2H) ppm; 13C NMR (101 MHz, D2O) δ 151.35, 143.75, 143.33, 141.33, 132.03, 131.97, 115.90, 114.54, 113.85, 103.18, 59.72, 54.45 (2C), 27.02 ppm; C14H15Cl2N7 (C14H13N7 for free base, MW 279.30), LCMS (EI) m/e 280 (M++H).
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:26][C:27]#[N:28])[CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.O.[ClH:30].C(O)(C)C>COC(C)(C)C.ClCCl>[ClH:30].[ClH:30].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:26][C:27]#[N:28])[CH2:18][NH:17][CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C(=O)OC(C)(C)C)CC#N
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0.5-L flask equipped with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3-4 hours
Duration
3.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
was added to the reaction suspension
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with tert-butyl methyl ether (TBME, 45 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. with nitrogen sweeping to constant weight

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CNC2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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